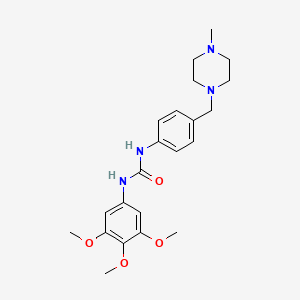

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

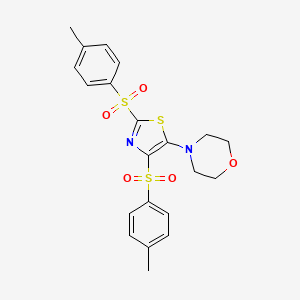

Synthesis and Antiproliferative Activity

The synthesis of derivatives of this compound and their evaluation for antiproliferative activity against various cancer cell lines is a significant area of research. For instance, Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives with different solvent exposure moieties, including trimethoxyphenyloxy and 4-hydroxyethylpiperazine, attached to the core structure. These compounds demonstrated broad-spectrum antiproliferative activity, with some derivatives showing higher mean percentage inhibition values over the 60-cell line panel at 10 µM concentration. Particularly, compounds exhibited lethal effects on melanoma and renal cancer cell lines, with superior potencies compared to paclitaxel and gefitinib in certain cancer types (Al-Sanea et al., 2018).

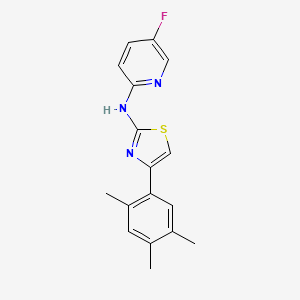

Neuropeptide Y5 Receptor Antagonism

Another application area is the development of phenylpiperazine derivatives as neuropeptide Y (NPY) Y5 receptor antagonists. Takahashi et al. (2006) synthesized a series of phenylpiperazine derivatives evaluated for their NPY Y5 receptor antagonistic activities. The optimization of the phenylpiperazine template by substitution resulted in potent binding affinity and antagonistic activity for the Y5 receptor (Takahashi et al., 2006).

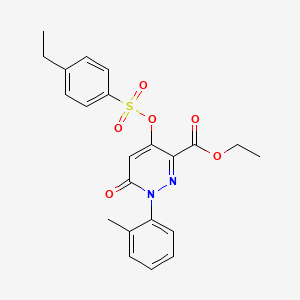

In Vitro and In Vivo Metabolism Studies

Research into the metabolism of related compounds, such as TPPU, a potent soluble epoxide hydrolase inhibitor, has provided insights into their safety and effectiveness. Wan et al. (2019) detailed the identification of TPPU metabolites and their formation across different species, contributing to a better understanding of the metabolism and potential clinical development of such inhibitors (Wan et al., 2019).

Corrosion Inhibition

Additionally, studies on the corrosion inhibition performance of related triazinyl urea derivatives for mild steel in acidic conditions have been conducted. Mistry et al. (2011) evaluated the efficiency of these derivatives as corrosion inhibitors, indicating their potential in protecting metal surfaces from corrosion (Mistry et al., 2011).

Eigenschaften

IUPAC Name |

1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-(3,4,5-trimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c1-25-9-11-26(12-10-25)15-16-5-7-17(8-6-16)23-22(27)24-18-13-19(28-2)21(30-4)20(14-18)29-3/h5-8,13-14H,9-12,15H2,1-4H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZRXSJREJSGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)

![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)

![Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2945292.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-(methylsulfanyl)-2-phenylpyrimidine](/img/structure/B2945296.png)

![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)

![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2945305.png)